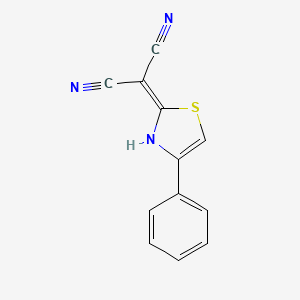

2-(4-phenylthiazol-2(3H)-ylidene)malononitrile

説明

2-(4-Phenylthiazol-2(3H)-ylidene)malononitrile is a thiazole-based compound synthesized via the reaction of 1-phenyl-2-thiocyanatoethanone with malononitrile . Its molecular formula is C₁₂H₇N₃S, with a molecular weight of 225.27 g/mol. Characterized by a phenyl-substituted thiazole core and two cyano groups, this compound exhibits notable antimicrobial and antitumor activities . Its structural flexibility allows for diverse derivatization, making it a scaffold for bioactive and optoelectronic applications .

特性

IUPAC Name |

2-(4-phenyl-3H-1,3-thiazol-2-ylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3S/c13-6-10(7-14)12-15-11(8-16-12)9-4-2-1-3-5-9/h1-5,8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQLWHGFQKUREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C(C#N)C#N)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile typically involves the reaction of 4-phenylthiazole-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol under reflux conditions . The general reaction scheme is as follows:

4-phenylthiazole-2-carbaldehyde+malononitrilepiperidine, ethanol, reflux2-(4-phenylthiazol-2(3H)-ylidene)malononitrile

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

化学反応の分析

Types of Reactions

2-(4-phenylthiazol-2(3H)-ylidene)malononitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced thiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced thiazole derivatives, and substitution can result in various substituted thiazole compounds .

科学的研究の応用

Biological Activities

Antimicrobial Properties

Research indicates that 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile exhibits promising antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. Its efficacy against resistant strains highlights its significance in addressing antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile exhibits significant cytotoxic effects against several cancer cell lines, including lung carcinoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of various thiazole derivatives, 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile was tested against A549 (human lung carcinoma) cells. The compound showed an IC50 value less than 30 µM, indicating potent anti-proliferative activity. The study concluded that modifications in substituents could enhance the anticancer efficacy of thiazole derivatives .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile exhibited a broad spectrum of activity, with notable effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This positions the compound as a potential lead for developing new antibiotics .

Potential Applications

-

Pharmaceutical Development

Given its antimicrobial and anticancer properties, 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile could serve as a scaffold for designing novel therapeutic agents targeting infections and cancers. -

Material Science

The unique chemical structure may also find applications in material science, particularly in developing organic semiconductors or dyes due to its electronic properties.

作用機序

The mechanism of action of 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

類似化合物との比較

Structural Modifications and Derivatives

Substituent Effects on the Thiazole Ring

- Phenyl vs. Methyl Groups: 2-(4-Methylthiazol-2(3H)-ylidene)malononitrile (C₇H₅N₃S): Replacing the phenyl group with a methyl group reduces molecular weight (163.20 g/mol) and lowers the melting point (290–291 °C vs. 275–276 °C for the phenyl derivative). The methyl derivative shows weaker bioactivity, highlighting the importance of aromaticity in antimicrobial potency . 2-(4-Phenyl-5-phenylazo-thiazol-2-ylidene)malononitrile (C₁₈H₁₁N₅S): Introducing a phenylazo group increases molecular weight (329.38 g/mol) and shifts UV/Vis absorption to 675 nm, compared to 664 nm for the parent compound. This modification enhances π-conjugation, relevant for optoelectronic applications .

Acceptor and Donor Modifications

- Hexyl Chains vs. Pyrrolidino Groups: Hexyl-Substituted Dye (Hex): Incorporates long aliphatic chains, increasing hydrophobicity and absorption at 696 nm. This enhances solubility in nonpolar solvents . Pyrrolidino-Substituted Dye (Pyrl): A rigid pyrrolidino group shortens absorption wavelength (664 nm) and improves thermal stability (melting point: 217–218 °C) .

Physical and Spectral Properties

| Compound Name | Molecular Formula | Melting Point (°C) | UV/Vis λₘₐₐ (nm) | Key Substituents |

|---|---|---|---|---|

| 2-(4-Phenylthiazol-2-ylidene)malononitrile | C₁₂H₇N₃S | 275–276 | 664 | Phenyl, 2×CN |

| 2-(4-Methylthiazol-2-ylidene)malononitrile | C₇H₅N₃S | 290–291 | 655 | Methyl, 2×CN |

| 2-(5-Benzylidene-4-phenylthiazol-2-ylidene)malononitrile | C₂₀H₁₁N₃S | 295–296 | 630 | Benzylidene, phenyl, 2×CN |

| 2-(5-Azulenylidene-4-phenylthiazol-2-ylidene)malononitrile | C₂₃H₂₁N₃S | 273–274 | 675 | Azulenyl, phenyl, 2×CN |

Key Observations :

- Phenyl and benzylidene substituents red-shift absorption due to extended conjugation .

- Alkyl chains (e.g., hexyl) improve solubility but reduce thermal stability .

Antimicrobial Activity

- 2-(4-Phenylthiazol-2-ylidene)malononitrile exhibits the strongest antimicrobial activity (MIC: 5–750 µg/mL) among synthesized derivatives. Its hydrophobicity, conferred by the phenyl group, enhances membrane penetration .

- Diaminopyrazole derivatives (e.g., 4-(4-phenylthiazol-2-yl)-1H-pyrazole-3,5-diamine) show reduced activity (MIC: 50–750 µg/mL), indicating steric hindrance from bulkier substituents .

Antitumor Activity

- 2-(4-(5-Amino-3-hydroxy-pyrazol-1-yl)-3-phenylthiazol-2-ylidene)malononitrile inhibits tumor cell growth more effectively than doxorubicin, a reference chemotherapeutic. The pyrazole moiety likely enhances DNA intercalation .

生物活性

2-(4-phenylthiazol-2(3H)-ylidene)malononitrile is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article summarizes its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is known for its biological significance. The thiazole moiety contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile possess antifungal activity against Candida albicans and Candida parapsilosis, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). Some derivatives exhibited higher inhibitory effects than doxorubicin, a standard chemotherapeutic agent .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile | MCF-7 | < 10 | |

| Thiazole derivative A | NCI-H460 | 5 | |

| Thiazole derivative B | SF-268 | 7 |

The mechanism by which 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile exerts its biological effects often involves interaction with specific enzymes or receptors. For example, thiazole derivatives have been shown to inhibit urease activity and affect mitochondrial function in treated cells, leading to apoptosis in cancer cells .

Study on Antimalarial Activity

A series of thiazole analogs were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. The study revealed that modifications on the phenyl ring significantly influenced the potency of these compounds. Notably, certain electron-withdrawing groups enhanced activity while maintaining low cytotoxicity towards mammalian cells .

Study on Antileishmanial Activity

Another investigation focused on phthalimido-thiazole compounds, which demonstrated leishmanicidal activity. These compounds were effective in reducing the survival of intracellular amastigotes and exhibited low toxicity in mammalian cell lines. The study highlighted the potential for developing novel antileishmaniasis drugs based on thiazole derivatives .

Q & A

Q. What are the established synthetic routes for 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via cyclocondensation reactions. A common method involves reacting 1-phenyl-2-thiocyanatoethanone with malononitrile in the presence of potassium carbonate in DMF under ambient conditions for 2 hours . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Catalyst use : Anhydrous K₂CO₃ improves reaction efficiency by deprotonating intermediates .

- Temperature control : Room temperature minimizes side reactions (e.g., decomposition of malononitrile) .

Yield improvements (up to 95%) are achieved by stepwise addition of reagents and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer: Essential techniques include:

- IR spectroscopy : Confirm nitrile (C≡N) stretches at ~2215–2225 cm⁻¹ and NH vibrations (if present) at ~3147 cm⁻¹ .

- NMR spectroscopy :

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 225 for [M⁺]) and fragmentation patterns .

Reference Data Table :

| Technique | Key Peaks/Assignments | Source |

|---|---|---|

| IR | 2219 cm⁻¹ (C≡N), 3147 cm⁻¹ (NH) | |

| ¹H NMR (DMSO) | δ 7.33 (thiazole CH), δ 13.23 (NH) | |

| HRMS | m/z 225.27 (M⁺, 100%) |

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is used. Key steps:

- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) at 150 K. Monitor completeness (>99%) and Rint (<0.06) for reliability .

- Refinement : Employ SHELX software to model atomic positions and displacement parameters. Weak hydrogen bonds (e.g., C–H⋯N interactions at 2.58 Å) stabilize the crystal lattice .

Structural Insights : - The thiazole ring is planar, with the phenyl group perpendicular to it.

- Intermolecular interactions (e.g., π-π stacking) influence packing efficiency and solubility .

Advanced Research Questions

Q. How does hydrophobicity influence the antimicrobial activity of this compound, and how can this be leveraged in derivative design?

Methodological Answer: Hydrophobicity enhances membrane permeability in bacterial cells. Evidence shows a direct correlation between logP values and MIC (minimum inhibitory concentration) data .

- Experimental design :

- Derivative strategies :

Q. What strategies resolve contradictions in reaction outcomes when synthesizing derivatives (e.g., hydrazine vs. benzenediazonium chloride reactions)?

Methodological Answer: Contradictions arise from competing reaction pathways:

- Hydrazine reactions : Yield diaminopyrazole derivatives via nucleophilic addition to the nitrile group. Monitor pH to avoid over-protonation .

- Benzenediazonium coupling : Requires diazonium salt stabilization (low temperature, <5°C) to prevent decomposition. Use Cu(I) catalysts for regioselective azo-bond formation .

Troubleshooting : - Analyze byproducts via LC-MS to identify competing intermediates.

- Optimize stoichiometry (e.g., 1:1 molar ratio for diazonium reactions) .

Q. How can structural modifications enhance nonlinear optical (NLO) properties for material science applications?

Methodological Answer: The dicyanomethylene group and π-conjugated thiazole scaffold make this compound a candidate for NLO materials. Strategies include:

- Donor-acceptor (D-A) systems : Attach electron-donating groups (e.g., dimethylamino) to the phenyl ring to increase hyperpolarizability (β).

- Extended conjugation : Synthesize methine dyes by condensing with aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde), achieving bathochromic shifts (λmax up to 664 nm) .

Experimental validation : - Use UV/Vis spectroscopy to measure λmax shifts.

- Perform DFT calculations to predict charge-transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。